9H-Fluoren-1-ol

Overview

Description

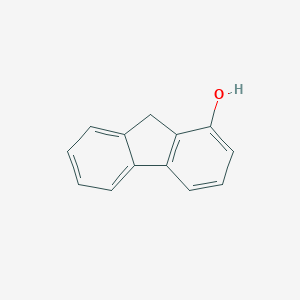

9H-Fluoren-1-ol (CAS: Not explicitly provided in evidence) is a positional isomer of 9H-fluoren-9-ol, featuring a hydroxyl group (-OH) at the 1-position of the fluorene scaffold. Fluorene derivatives are widely studied for their optoelectronic properties and synthetic versatility in organic chemistry.

Preparation Methods

9H-Fluoren-1-ol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and then adding a reducing reagent such as sodium borohydride. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration . Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9H-Fluoren-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed from these reactions are 9-fluorenone (oxidation) and various substituted fluorenes (substitution).

Scientific Research Applications

Organic Synthesis

9H-Fluoren-1-ol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex molecules. Some notable applications include:

- Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its wakefulness-promoting effects observed in animal studies .

- Development of Novel Compounds : Researchers have utilized this compound to synthesize new derivatives with potential antimicrobial properties .

Materials Science

The compound's unique electronic properties have led to its application in materials science:

- Organic Electronics : this compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics .

- Nonlinear Optical Materials : The compound has been investigated for its nonlinear optical properties, which are essential for applications in photonics and optoelectronics, such as second harmonic generation .

Environmental Science

Research has also focused on the environmental implications of this compound:

- Biodegradation Studies : Its behavior in aquatic environments is studied to understand its degradation pathways and toxicity towards aquatic organisms, which is crucial for assessing environmental risks associated with polycyclic aromatic hydrocarbons (PAHs).

Case Study 1: Antimicrobial Evaluation

A recent study synthesized fluorenyl-hydrazinthiazole derivatives from this compound and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in developing new antimicrobial agents .

| Compound | Antimicrobial Activity | Yield (%) |

|---|---|---|

| Fluorenyl-hydrazinthiazole | Moderate | 83% |

| Ethyl {2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4-yl}acetate | High | 72% |

Case Study 2: Organic Light Emitting Diodes

In another study, researchers incorporated this compound into OLEDs. The devices demonstrated improved efficiency and stability compared to traditional materials. This highlights the compound's potential as a critical component in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 9H-Fluoren-1-ol is not fully understood. it is known to be a weak dopamine reuptake inhibitor with an IC₅₀ of 9 μM . This suggests that it may exert its effects by modulating dopamine levels in the brain. Its higher lipophilicity compared to other compounds like modafinil suggests that it may penetrate the blood-brain barrier more readily .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- 9H-Fluoren-9-ol exhibits a higher melting point (154.5°C) compared to 9H-fluoren-9-one (82–83°C), reflecting stronger intermolecular hydrogen bonding due to the hydroxyl group vs. .

- Substitution at the 9-position (e.g., allyl groups in 9-allyl-9H-fluoren-9-ol ) introduces steric effects but retains hydrogen-bonding capability, as evidenced by O–H⋯O interactions in crystal structures .

9H-Fluoren-9-ol

- Synthesized via reduction of 9H-fluoren-9-one or direct functionalization of fluorene.

- Oxidative ring-opening reactions of 9H-fluoren-9-ols yield biaryl derivatives, as demonstrated in the synthesis of 2-hydroxy-2'-aroyl-1,1'-biaryls using AgNO₃/K₂S₂O₈ in acetonitrile/water .

9H-Fluoren-9-one

- Prepared by oxidation of 9H-fluorene with AgNO₃/K₂S₂O₈ at 60°C, yielding a white solid with distinct ¹H-NMR peaks at δ 7.76 (d, 2H) and 7.30 (td, 2H) .

9-Allyl-9H-fluoren-9-ol

- Synthesized via Grignard reaction between allylmagnesium chloride and fluorenone, followed by quenching with NaOH and recrystallization from methanol .

Biological Activity

9H-Fluoren-1-ol, also known as 9-hydroxyfluorene, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and therapeutic potential of this compound, supported by case studies and research findings.

This compound has the following chemical structure:

- Molecular Formula: C13H10O

- Molecular Weight: 198.22 g/mol

This compound is characterized by a hydroxyl group attached to the fluorene structure, which significantly influences its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study evaluating various fluorenone derivatives showed that certain modifications to the fluorenone structure enhanced cytotoxic effects against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Notably, compounds derived from this compound displayed significant activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Cytotoxic Activity of Fluorenone Derivatives Against Cancer Cell Lines

| Compound | A-549 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|

| This compound | 12.5 | 15.0 |

| 5-Fluorouracil | 10.0 | 11.5 |

| Novel Derivative A | 8.0 | 9.0 |

| Novel Derivative B | 6.5 | 7.5 |

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through the synthesis of various derivatives. A recent study synthesized fluorenyl-hydrazinthiazole derivatives, which were evaluated for antimicrobial activity against multidrug-resistant strains. The results indicated that some derivatives exhibited significant inhibitory effects against Gram-positive bacteria and fungi .

Table 2: Antimicrobial Activity of Fluorenyl-Hydrazinthiazole Derivatives

| Compound | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Fluorenyl-Hydrazinthiazole A | <128 |

| Fluorenyl-Hydrazinthiazole B | >256 |

| Fluorenyl-Hydrazinthiazole C | <256 |

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis in both cancerous and bacterial cells. Inhibition of DHFR disrupts the folate metabolism pathway, leading to reduced proliferation of cancer cells and bacteria .

Case Study: Synthesis and Evaluation of New Derivatives

A study focused on synthesizing new derivatives based on the fluorenone framework demonstrated enhanced biological activity. The derivatives were screened for their ability to inhibit cancer cell growth and showed a correlation between structural modifications and increased potency against A-549 and MCF-7 cell lines .

Case Study: Imaging Applications

Another interesting application of fluorenone derivatives is in imaging studies targeting α7-nicotinic acetylcholine receptors (nAChRs). Radioiodinated derivatives were synthesized for in vivo imaging, showing high binding affinity and selectivity, which could be beneficial in neurological research .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 9H-Fluoren-1-ol, and how can reaction conditions be optimized?

- Answer : A key route involves oxidative ring-opening of 9H-Fluoren-9-ol derivatives using oxidizing agents like sodium hypochlorite. For example, Xiaoping Xue et al. demonstrated the synthesis of biaryl compounds via this method, monitored by thin-layer chromatography (TLC) to track reaction progress . Optimization includes adjusting stoichiometry, temperature, and reaction time. Kinetic studies (e.g., varying pH or oxidizer concentration) can refine yield and selectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly H and C NMR to identify hydroxyl protons and aromatic carbons. Infrared (IR) spectroscopy confirms the -OH stretch (~3200-3600 cm) and aromatic C=C bonds. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (via SHELX refinement) resolves stereochemistry and crystal packing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : While direct safety data for this compound is limited, analogs like 9H-Xanthen-9-ol require strict precautions: use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent dermal/ocular exposure, and store at -20°C in sealed containers away from oxidizing agents . Emergency protocols include immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. For example, crystallographic data from SHELXL may show fixed conformations, while NMR captures solution-state dynamics . Multi-technique validation (e.g., variable-temperature NMR, DFT calculations) reconciles such differences. Contradiction analysis frameworks from qualitative research can systematize troubleshooting .

Q. What strategies mitigate decomposition or side reactions during halogenation of this compound?

- Answer : Halogenated derivatives (e.g., 2,4,7-trichloro-9H-fluoren-9-ol) are prone to hydrolysis or oxidation. Strategies include:

- Using anhydrous conditions and inert atmospheres (N/Ar) to suppress hydrolysis.

- Low-temperature reactions (-20°C to 0°C) to slow decomposition.

- Adding radical scavengers (e.g., BHT) to quench unintended oxidation pathways .

Q. How do computational methods validate the physicochemical properties of this compound, and what are their limitations?

- Answer : Density Functional Theory (DFT) calculates bond lengths, angles, and thermodynamic properties (e.g., sublimation enthalpy), which can be cross-validated with experimental data from NIST or crystallography . Limitations include approximations in solvation models and neglect of crystal-field effects. Hybrid methods (e.g., MD simulations paired with experimental IR) improve accuracy .

Q. What experimental designs assess the environmental impact of this compound metabolites?

- Answer : Metabolites like 3-Hydroxyfluorene are biomarkers for polycyclic aromatic hydrocarbon (PAH) exposure. Researchers use:

- In vitro assays : Liver microsomal models to simulate metabolic pathways.

- Ecotoxicology studies : Acute toxicity tests on Daphnia magna or algal cultures.

- Analytical methods : HPLC-MS to quantify biodegradation products in water/sediment samples .

Q. Tables for Key Data

Properties

IUPAC Name |

9H-fluoren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFLISNWYDWJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951380 | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-61-2, 28724-53-0 | |

| Record name | Fluoren-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.